N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidin core with two dioxo groups. Key structural elements include:
- 4-Fluorophenyl substituent: An electron-withdrawing group that may influence electronic interactions in receptor binding.
- N-(2,4-dimethylphenyl)acetamide: A lipophilic moiety that could enhance membrane permeability.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O3S/c1-16-7-12-21(17(2)13-16)28-23(31)14-29-22-6-4-3-5-20(22)26(25(29)33)30(24(32)15-34-26)19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEDGBKRGAAOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Core Heterocycles: The target compound’s spiro[indoline-thiazolidin] system (vs. pyrrolidin in or thiazolo-isoxazol in ) introduces distinct conformational constraints. Spiro systems often enhance metabolic stability compared to non-fused analogs .
The benzo[d]thiazol-2-ylthio substituent in compounds confers anti-inflammatory activity, suggesting that the target’s 2,4-dimethylphenyl group might prioritize lipophilicity over direct receptor interactions .
Biological Activity Trends :
- Spiro-thiazolidin derivatives (e.g., 4a-4g in ) show anti-inflammatory and antibacterial activities, while thiazol-2-yl acetamides () emphasize antimicrobial effects. The target compound’s lack of a thiol group (cf. ) may reduce antibacterial potency but improve metabolic stability .
Synthesis Methods :
Physicochemical and Crystallographic Properties
- Solubility: The acetamide and aromatic groups in the target compound suggest moderate solubility in polar aprotic solvents (e.g., DMSO), similar to ’s dichlorophenyl analog, which crystallizes from methanol/acetone .
- Hydrogen Bonding : highlights N–H⋯N interactions in crystal packing, a feature likely shared by the target compound due to its acetamide moiety .
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